Vandetanib Impurity 1 Identity: Regulatory-Grade Reference Standard with Defined CAS 264208-72-2
This compound is the officially designated Vandetanib Impurity 1, as cataloged by multiple pharmaceutical reference standard providers. Its identity as a specified impurity in the Vandetanib monograph provides a regulatory-driven procurement rationale distinct from generic quinazoline intermediates. In contrast, 4-chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1) and 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinazoline (CAS 199327-59-8) are not listed as Vandetanib-specific impurities .
| Evidence Dimension | Regulatory Designation as Vandetanib-Specific Impurity |
|---|---|
| Target Compound Data | Designated as Vandetanib Impurity 1; CAS 264208-72-2 explicitly linked to Vandetanib impurity profile |
| Comparator Or Baseline | 4-Chloro-6,7-dimethoxyquinazoline (CAS 13790-39-1): General reagent, no Vandetanib impurity designation; 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinazoline (CAS 199327-59-8): Gefitinib Impurity 50, not Vandetanib-related |
| Quantified Difference | Exclusive Vandetanib impurity identity vs. non-Vandetanib or alternative-drug impurity classifications |
| Conditions | Regulatory impurity profiling per pharmacopoeial monograph requirements for Vandetanib API |
Why This Matters
Procurement of the correct impurity reference standard is critical for ANDA submissions and QC method validation; using a non-designated analog would fail regulatory audit.
